Thiazolidine, 3-phenyl-2-(2-thienyl)-
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Overview
Description
Thiazolidine, 3-phenyl-2-(2-thienyl)-, is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-phenyl-2-(2-thienyl)-, typically involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine and a thiol. One common method is the condensation reaction between 2-thiophenecarboxaldehyde and 3-phenyl-2-aminothiol under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-phenyl-2-(2-thienyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Thiazolidine, 3-phenyl-2-(2-thienyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of thiazolidine, 3-phenyl-2-(2-thienyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another five-membered heterocycle containing sulfur and nitrogen, known for its biological activities.
Thiazolidin-2,4-dione: A related compound with a similar ring structure, used in the treatment of diabetes.
Thiazolidinone: A derivative of thiazolidine with diverse pharmacological properties
Uniqueness
Thiazolidine, 3-phenyl-2-(2-thienyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and thienyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and drug design .
Properties
Molecular Formula |
C13H13NS2 |
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Molecular Weight |
247.4 g/mol |
IUPAC Name |
3-phenyl-2-thiophen-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C13H13NS2/c1-2-5-11(6-3-1)14-8-10-16-13(14)12-7-4-9-15-12/h1-7,9,13H,8,10H2 |
InChI Key |
KOWJXPWQMLKOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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